molecular formula C14H18FNO4 B558667 Boc-L-4-Fluorophenylalanine CAS No. 41153-30-4

Boc-L-4-Fluorophenylalanine

Cat. No. B558667
CAS RN: 41153-30-4
M. Wt: 283.29 g/mol
InChI Key: RCXSXRAUMLKRRL-NSHDSACASA-N
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Description

Boc-L-4-Fluorophenylalanine is a fluoroamino acid and a derivative of L-phenylalanine . It is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme .


Synthesis Analysis

The synthesis of Boc-L-4-Fluorophenylalanine involves several steps. The amino and carbonyl groups on the molecule can passivate the unsaturated lead defects at grain boundaries (GBs), and the benzene ring structure can simultaneously interact with the electron-deficient I2 defects inevitably generated during device preparation .


Chemical Reactions Analysis

The chemical reactions involving Boc-L-4-Fluorophenylalanine are complex and varied. The introduction of fluorine into phenylalanine (Phe) can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Scientific Research Applications

  • Boc-L-4-Fluorophenylalanine has been used in studies involving the mischarging of Escherichia coli tRNA with analogues of phenylalanine, demonstrating its application in understanding protein synthesis and tRNA function (Baldini et al., 1988).

  • It has been utilized in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, a process important in peptide synthesis and the study of protein-protein interactions (Crich & Banerjee, 2007).

  • This compound plays a significant role in the development of tumor-specific probes, particularly in the context of L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This makes it useful for PET imaging studies in cancer research (Watabe et al., 2017).

  • Boc-L-4-Fluorophenylalanine is instrumental in the synthesis of various amino acid derivatives, as seen in the preparation of N-Boc-4-Aminomethyl-L-phenylalanine, which is relevant in medicinal chemistry (Hartman & Halczenko, 1991).

  • The compound is predominantly transported by system L in human glioblastoma cells, suggesting its potential use in therapies like boron neutron capture therapy (BNCT) (Yoshimoto et al., 2013).

  • Boc-L-4-Fluorophenylalanine is used in the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics, important in the study of cellular signal transduction (Oishi et al., 2004).

  • It's also involved in the synthesis of 4-substituted phenylalanines by cross-coupling reactions, demonstrating its importance in the development of novel pharmaceuticals (Firooznia et al., 1998).

Safety And Hazards

The safety data sheet for Boc-L-4-Fluorophenylalanine recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .

Future Directions

Boc-L-4-Fluorophenylalanine has been explored for highly efficient and stable inverted perovskite solar cells . The introduction of multifunctional Boc-L-4-Fluorophenylalanine additive can effectively achieve high-quality perovskite films with defects passivation and water isolation . This study provides a multipronged strategy to the future design of perovskite solar cells with higher efficiency and enhanced stability .

properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSXRAUMLKRRL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427310
Record name N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-4-Fluorophenylalanine

CAS RN

41153-30-4
Record name N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41153-30-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Scarso, J Degelaen, R Viville… - Bulletin des Sociétés …, 1991 - Wiley Online Library
… As described for Boc-L-Pro-OH, 13 g (46 mmole) Boc-L-4-fluorophenylalanine was coupled to 5 g (51 mmole) N,O-dimethylhydroxylamine hydrochloride in dichloromethane using 7 g (…
Number of citations: 18 onlinelibrary.wiley.com
R Noberini - 2008 - core.ac.uk
Eph receptors represent the largest family of receptor tyrosine kinases. The first member of this family was cloned in 1987 from an erythropoietinproducing human epatocellular …
Number of citations: 2 core.ac.uk

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